

# Applications of Tellurium Isotopes in Nuclear Medicine: Detailed Application Notes and Protocols

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## Compound of Interest

Compound Name: Tellurium-130

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## Introduction

Tellurium (Te), a metalloid element, plays a crucial, albeit often indirect, role in nuclear medicine. Its primary significance lies in the use of its stable isotopes as target materials for the production of medically vital radioisotopes of iodine. Furthermore, some of its own radioisotopes have been explored for diagnostic and therapeutic applications, and the Tellurium-132/Iodine-132 generator system presents a unique platform for obtaining a short-lived imaging agent. This document provides detailed application notes and protocols concerning the use of tellurium isotopes in nuclear medicine, designed for researchers, scientists, and professionals in drug development.

## Section 1: Tellurium Isotopes as Target Material for Radioiodine Production

The most significant application of tellurium in nuclear medicine is the use of its stable isotopes for the production of radioiodine isotopes, primarily Iodine-123 ( $^{123}\text{I}$ ) and Iodine-124 ( $^{124}\text{I}$ ), through cyclotron bombardment, and Iodine-131 ( $^{131}\text{I}$ ) in nuclear reactors. The choice of enriched tellurium targets is crucial for minimizing radionuclidian impurities in the final product.

### Production of Iodine-123 ( $^{123}\text{I}$ ) for SPECT Imaging

Iodine-123 is a nearly ideal radionuclide for Single Photon Emission Computed Tomography (SPECT) due to its 13.2-hour half-life and its principal gamma emission of 159 keV, which is well-suited for standard gamma cameras. It is widely used for thyroid imaging and in radiolabeling molecules for various diagnostic procedures.

**Application Note:**  $^{123}\text{I}$  is produced via the  $^{124}\text{Te}(\text{p},2\text{n})^{123}\text{I}$  or  $^{123}\text{Te}(\text{p},\text{n})^{123}\text{I}$  reactions. The use of highly enriched  $^{124}\text{TeO}_2$  targets is common for producing high-purity  $^{123}\text{I}$ .

**Experimental Protocol:**  $^{123}\text{I}$  Production from Enriched  $^{124}\text{TeO}_2$  Target

#### 1. Target Preparation:

- Material: Highly enriched (>99%)  $^{124}\text{TeO}_2$  powder. To improve thermal conductivity, the  $\text{TeO}_2$  is often mixed with a small percentage (e.g., 5%) of aluminum powder and pressed into a solid target disk.
- Encapsulation: The pressed target material is encapsulated in a target holder, typically with a thin foil window (e.g., Havar®) facing the proton beam.

#### 2. Cyclotron Irradiation:

- Reaction:  $^{124}\text{Te}(\text{p},2\text{n})^{123}\text{I}$
- Proton Beam Energy: A proton beam energy of 20-30 MeV is typically used.
- Irradiation Time: The duration of irradiation depends on the desired activity of  $^{123}\text{I}$ , typically several hours.

#### 3. Radioiodine Separation (Dry Distillation):

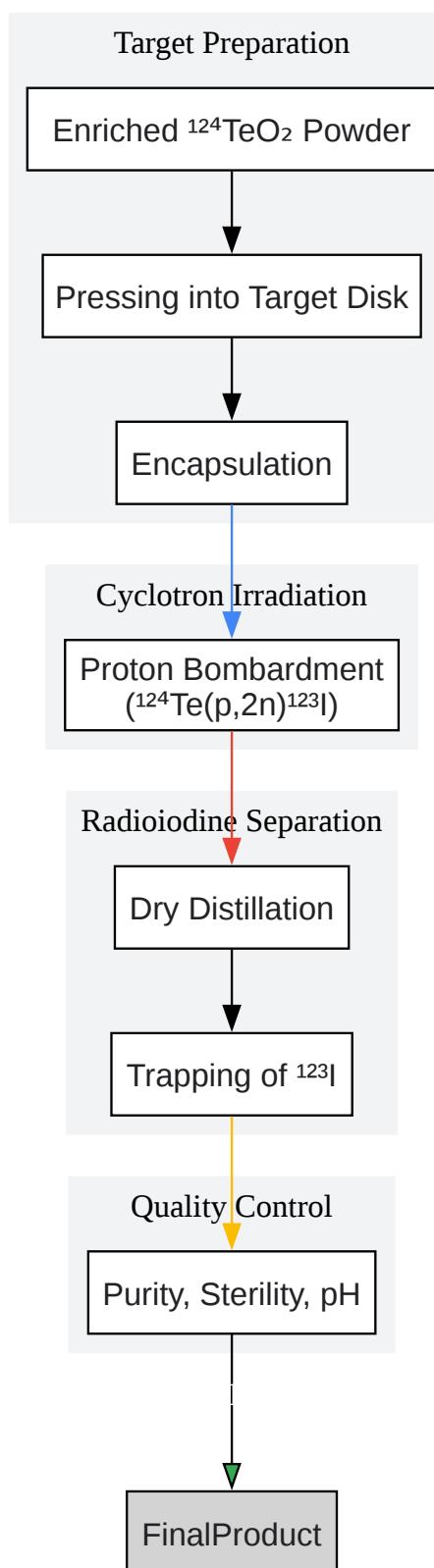
- The irradiated target is transferred to a hot cell.
- The target is heated in a quartz tube furnace to a temperature of 650-750°C.
- A carrier gas (e.g., argon or air) is passed over the heated target.
- The volatilized  $^{123}\text{I}$  is carried by the gas stream and trapped in a cooled collection vessel containing a dilute solution of sodium hydroxide or sodium thiosulfate.

#### 4. Quality Control:

- Radionuclidic Purity: Assessed by gamma-ray spectrometry to identify and quantify any iodine isotopic impurities (e.g.,  $^{124}\text{I}$ ,  $^{125}\text{I}$ ).

- Radiochemical Purity: Determined by thin-layer chromatography (TLC) to ensure the iodine is in the desired chemical form (iodide,  $I^-$ ).
- pH and Sterility: The final product is tested for pH and sterility before clinical use.

Diagram: Production Workflow of Iodine-123

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Caption: Workflow for the production of  $^{123}\text{I}$  from an enriched  $^{124}\text{TeO}_2$  target.

# Production of Iodine-124 ( $^{124}\text{I}$ ) for PET Imaging

Iodine-124 is a positron-emitting isotope of iodine with a half-life of 4.18 days, making it suitable for Positron Emission Tomography (PET) imaging of slow physiological processes.[\[1\]](#) It is particularly valuable for pre-therapy dosimetry in patients with differentiated thyroid cancer.[\[2\]](#)

**Application Note:**  $^{124}\text{I}$  is primarily produced via the  $^{124}\text{Te}(\text{p},\text{n})^{124}\text{I}$  reaction using a cyclotron.[\[3\]](#) The use of highly enriched  $^{124}\text{TeO}_2$  targets is essential to achieve high radionuclidian purity.

**Experimental Protocol:**  $^{124}\text{I}$  Production from Enriched  $^{124}\text{TeO}_2$  Target

## 1. Target Preparation:

- Material: Highly enriched (>99.5%)  $^{124}\text{TeO}_2$  powder, often mixed with aluminum powder and pressed into a disk.
- Encapsulation: The target is encapsulated in a suitable holder designed to withstand the heat generated during irradiation.

## 2. Cyclotron Irradiation:

- Reaction:  $^{124}\text{Te}(\text{p},\text{n})^{124}\text{I}$
- Proton Beam Energy: A proton energy of 10-15 MeV is typically used to maximize  $^{124}\text{I}$  production while minimizing the formation of impurities.
- Irradiation Time: Irradiation can last for several hours to produce sufficient quantities of  $^{124}\text{I}$ .

## 3. Radioiodine Separation (Dry Distillation):

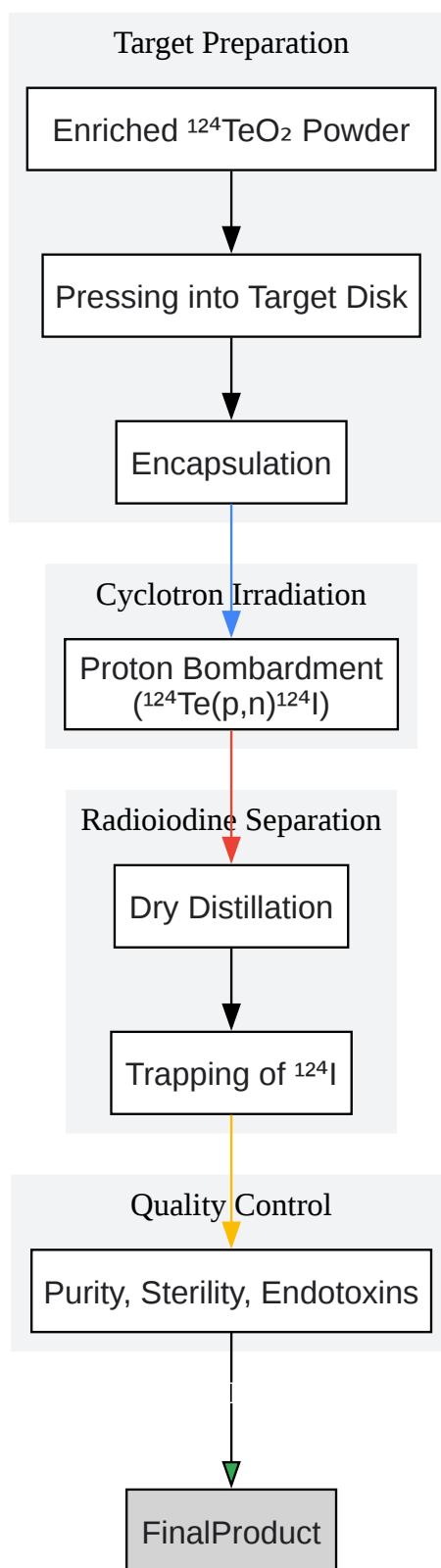
- The irradiated target is transferred to a hot cell.
- The target is heated in a quartz furnace at a temperature of approximately 700-750°C.[\[4\]](#)
- An inert carrier gas (e.g., helium or argon) is used to transport the volatilized  $^{124}\text{I}$  to a collection trap containing a dilute NaOH solution.

## 4. Quality Control:

- Radionuclidian Purity: Assessed using gamma-ray spectrometry. The primary radionuclidian impurity of concern is  $^{125}\text{I}$ , which has a much longer half-life.
- Radiochemical Purity: Determined by methods such as paper chromatography or TLC to confirm the iodide form.
- Chemical Purity: The final product is tested for trace metal impurities.

- Sterility and Endotoxin Testing: Essential for ensuring the safety of the final radiopharmaceutical.

Diagram: Production Workflow of Iodine-124

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Caption: Workflow for the production of  $^{124}\text{I}$  from an enriched  $^{124}\text{TeO}_2$  target.

## Section 2: Tellurium Radioisotopes in Nuclear Medicine

While the primary role of tellurium in nuclear medicine is as a target material, several of its radioisotopes have properties that make them potentially useful for diagnostic or therapeutic applications.

### Tellurium-123m ( $^{123}\text{mTe}$ )

Application Note: Tellurium-123m has a half-life of 119.7 days and emits gamma rays at 159 keV, making it a candidate for in-vitro labeling and preclinical imaging studies. Its long half-life allows for the study of slow biological processes.

### Tellurium-132 ( $^{132}\text{Te}$ ) and the $^{132}\text{Te}/^{132}\text{I}$ Generator

Application Note: Tellurium-132 ( $T_{1/2} = 3.2$  days) is a fission product and decays to Iodine-132 ( $^{132}\text{I}$ ).  $^{132}\text{I}$  has a short half-life of 2.3 hours and emits both beta particles and high-energy gamma rays, making it suitable for diagnostic imaging with rapid clearance. A  $^{132}\text{Te}/^{132}\text{I}$  generator allows for the on-site production of  $^{132}\text{I}$ .

Protocol: Elution of a  $^{132}\text{Te}/^{132}\text{I}$  Generator

#### 1. Generator Principle:

- The parent radionuclide,  $^{132}\text{Te}$ , is adsorbed onto an alumina column.
- $^{132}\text{Te}$  decays to  $^{132}\text{I}$ , which is less strongly bound to the alumina.
- A suitable eluent is passed through the column to selectively remove the  $^{132}\text{I}$ .

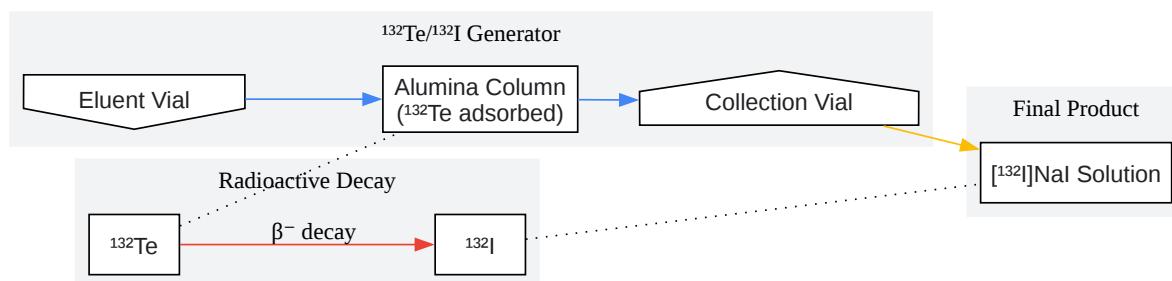
#### 2. Elution Procedure:

- A sterile, pyrogen-free eluent (e.g., dilute ammonium hydroxide or saline solution) is passed through the alumina column.
- The eluate, containing the  $^{132}\text{I}$ , is collected in a sterile, evacuated vial.
- The generator can be eluted multiple times as the  $^{132}\text{I}$  activity regenerates from the decay of the parent  $^{132}\text{Te}$ .

#### 3. Quality Control of the Eluate:

- $^{132}\text{Te}$  Breakthrough: The amount of the parent  $^{132}\text{Te}$  in the eluate must be measured and be below a specified limit to minimize radiation dose to the patient. This is typically done using a dose calibrator with appropriate settings or by gamma spectrometry.
- Radiochemical Purity: The chemical form of  $^{132}\text{I}$  is confirmed.
- pH, Sterility, and Pyrogenicity: The eluate must be tested to ensure it is safe for intravenous injection.

Diagram:  $^{132}\text{Te}/^{132}\text{I}$  Generator System



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Caption: Schematic of a  $^{132}\text{Te}/^{132}\text{I}$  radionuclide generator.

## Section 3: Quantitative Data Summary

The following tables summarize the key nuclear properties of tellurium isotopes and their daughter products relevant to nuclear medicine.

Table 1: Properties of Medically Relevant Tellurium Isotopes

Isotope	Half-life	Decay Mode(s)	Principal Emissions (keV)	Application
$^{121}\text{Te}$	19.17 d	EC	573.1 ( $\gamma$ , 80.4%)	Research
$^{123}\text{mTe}$	119.7 d	IT, EC	159.0 ( $\gamma$ , 84%)	Preclinical Research
$^{125}\text{mTe}$	57.4 d	IT	109.3 ( $\gamma$ ), 35.5 ( $\gamma$ )	Research
$^{127}\text{Te}$	9.35 h	$\beta^-$	211.7 ( $\beta^-$ avg), 417.0 ( $\gamma$ )	Limited Research
$^{129}\text{Te}$	69.6 min	$\beta^-$	499.0 ( $\beta^-$ avg), 459.6 ( $\gamma$ )	Research
$^{131}\text{mTe}$	30 h	IT, $\beta^-$	182.3 ( $\gamma$ ), 800.0 ( $\beta^-$ avg)	Research
$^{132}\text{Te}$	3.204 d	$\beta^-$	87.0 ( $\beta^-$ avg), 228.2 ( $\gamma$ )	Parent for $^{132}\text{I}$ generator

Table 2: Properties of Radioiodine Isotopes Produced from Tellurium Targets

Isotope	Half-life	Decay Mode(s)	Principal Emissions (keV)	Production Reaction	Target Isotope
<sup>123</sup> I	13.22 h	EC	159.0 ( $\gamma$ , 83.3%)	<sup>124</sup> Te(p,2n) <sup>123</sup> I	<sup>124</sup> Te
<sup>124</sup> I	4.18 d	$\beta^+$ , EC	511 ( $\beta^+$ annihilation, 45.8%), 602.7 ( $\gamma$ , 63%)	<sup>124</sup> Te(p,n) <sup>124</sup> I	<sup>124</sup> Te
<sup>131</sup> I	8.02 d	$\beta^-$	182.0 ( $\beta^-$ avg), 364.5 ( $\gamma$ , 81.7%)	<sup>130</sup> Te(n, $\gamma$ ) <sup>131</sup> Te → <sup>131</sup> I	<sup>130</sup> Te
<sup>132</sup> I	2.295 h	$\beta^-$	523.0 ( $\beta^-$ avg), 667.7 ( $\gamma$ , 98.7%), 772.6 ( $\gamma$ , 75.6%)	From <sup>132</sup> Te decay	<sup>132</sup> Te

## Section 4: Clinical Applications and Protocols

### <sup>123</sup>I-Ioflupane (DaTscan™) SPECT Imaging

Application Note: <sup>123</sup>I-Ioflupane is a radiopharmaceutical used for SPECT imaging of the dopamine transporter (DaT) in the brain. It is used to assist in the evaluation of adult patients with suspected Parkinsonian syndromes.

Clinical Protocol: <sup>123</sup>I-Ioflupane SPECT

#### 1. Patient Preparation:

- To block thyroid uptake of free <sup>123</sup>I, administer a thyroid-blocking agent (e.g., potassium iodide or Lugol's solution) at least one hour before the radiopharmaceutical injection.[\[5\]](#)
- Review the patient's medications for any that may interfere with DaT binding.

**2. Radiopharmaceutical Administration:**

- Administer 111-185 MBq (3-5 mCi) of  $^{123}\text{I}$ -loflupane via a slow intravenous injection.[5]

**3. Imaging:**

- SPECT imaging is performed 3 to 6 hours after injection.[5]
- The patient is positioned supine with the head immobilized to minimize motion artifacts.
- A high-resolution collimator is used, and images are acquired over 360 degrees.

**4. Image Interpretation:**

- Normal scans show two symmetric, comma- or crescent-shaped regions of intense activity in the striata.
- In patients with Parkinsonian syndromes, there is typically a reduction of activity, particularly in the posterior putamen.

## **$^{124}\text{I}$ -PET/CT for Thyroid Cancer Dosimetry**

**Application Note:**  $^{124}\text{I}$ -PET/CT is used for pre-therapeutic lesion dosimetry in patients with differentiated thyroid cancer to determine the optimal therapeutic dose of  $^{131}\text{I}$  and to predict treatment response.

**Clinical Protocol:**  $^{124}\text{I}$ -PET/CT Dosimetry

**1. Patient Preparation:**

- Patients should be on a low-iodine diet and have elevated TSH levels (either through thyroid hormone withdrawal or recombinant human TSH).

**2. Radiopharmaceutical Administration:**

- An oral capsule containing 20-74 MBq of  $[^{124}\text{I}]\text{NaI}$  is administered.

**3. Imaging:**

- A series of PET/CT scans are acquired at multiple time points after administration, for example, at 4, 24, 48, 72, and 96 hours.[6][7]

- The images are used to determine the biodistribution and kinetics of iodine in both tumor lesions and normal organs.

#### 4. Dosimetry Calculations:

- Time-activity curves are generated for lesions and critical organs.
- The accumulated activity is used to calculate the absorbed radiation dose per administered activity of  $^{131}\text{I}$  using MIRD (Medical Internal Radiation Dose) formalism.
- This information is used to personalize the therapeutic activity of  $^{131}\text{I}$  to maximize the dose to the tumor while keeping the dose to critical organs (like the bone marrow) within safe limits.

## Conclusion

Tellurium isotopes are fundamental to several key areas of nuclear medicine. Their role as target materials for the production of high-purity radioiodine for SPECT and PET imaging is indispensable. While the direct clinical use of tellurium's own radioisotopes is not widespread, the  $^{132}\text{Te}/^{132}\text{I}$  generator system offers a valuable source of a short-lived diagnostic radionuclide. Continued research and development in targetry, production methods, and novel applications will ensure that tellurium isotopes remain a vital component of nuclear medicine for the foreseeable future.

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Phone: (601) 213-4426  
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